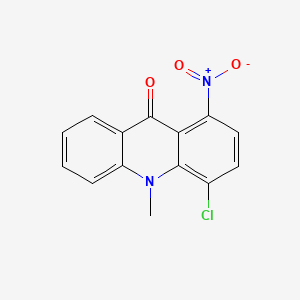
9(10H)-Acridinone, 4-chloro-10-methyl-1-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9(10H)-Acridinone, 4-chloro-10-methyl-1-nitro- is a synthetic organic compound belonging to the acridinone family. Acridinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Acridinone, 4-chloro-10-methyl-1-nitro- typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-10-methylacridinone using a nitrating agent such as nitric acid under controlled conditions. The reaction is usually carried out in a solvent like acetic acid at a specific temperature to ensure the selective nitration at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The chloro group can be substituted by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized acridinone derivatives.
Reduction: Amino-acridinone derivatives.
Substitution: Substituted acridinone derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes and pigments.
Mécanisme D'action
The mechanism of action of 9(10H)-Acridinone, 4-chloro-10-methyl-1-nitro- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine: A parent compound with similar structural features.
Acridinone: Compounds with variations in the acridinone core structure.
Nitroacridines: Compounds with nitro groups attached to the acridine ring.
Uniqueness
9(10H)-Acridinone, 4-chloro-10-methyl-1-nitro- is unique due to the specific substitution pattern on the acridinone core, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
121083-75-8 |
|---|---|
Formule moléculaire |
C14H9ClN2O3 |
Poids moléculaire |
288.68 g/mol |
Nom IUPAC |
4-chloro-10-methyl-1-nitroacridin-9-one |
InChI |
InChI=1S/C14H9ClN2O3/c1-16-10-5-3-2-4-8(10)14(18)12-11(17(19)20)7-6-9(15)13(12)16/h2-7H,1H3 |
Clé InChI |
BKHLXWCTRYUPRX-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


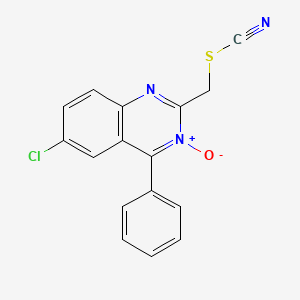

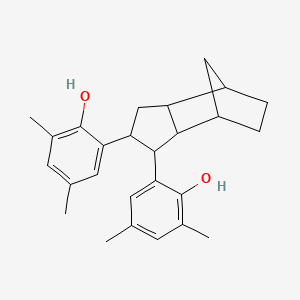

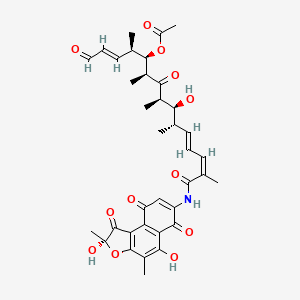

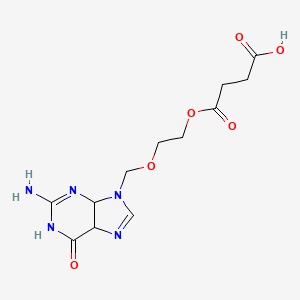
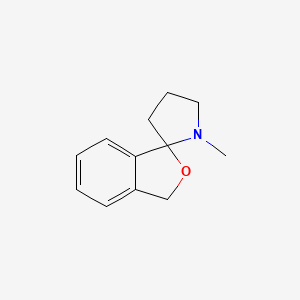
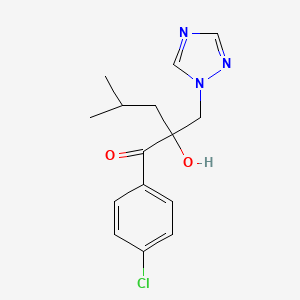
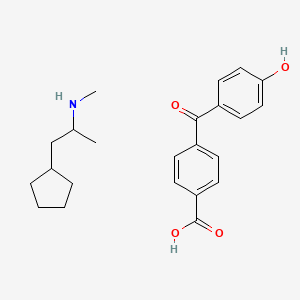


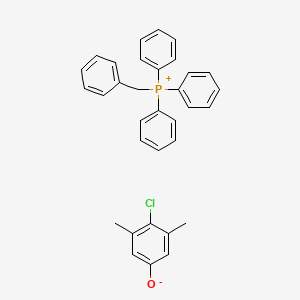
![Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate](/img/structure/B12692826.png)
